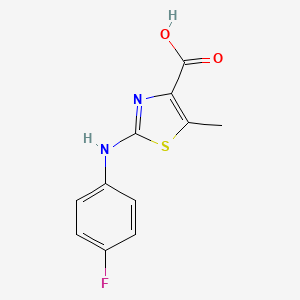
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, also known as 3-azabicyclo[3.1.0]hexane-2,6-dione, is a bicyclic organic compound with a unique structure and properties. It is a heterocyclic compound that is composed of a nitrogen atom, an oxygen atom and a carbon atom. This compound has been widely studied in the field of organic chemistry due to its potential applications in the synthesis of various compounds.
Applications De Recherche Scientifique
Novel Building Blocks for Drug Discovery
Research by Feskov et al. (2019) highlights the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine, including compounds derived from 2-(azetidin-3-yl)propane-1,3-diol. These compounds offer larger size and increased conformational flexibility, indicating their potential as advanced building blocks in drug discovery (Feskov et al., 2019).
Utility in Synthesis of Piperidines
Vardanyan (2018) discusses various derivatives of piperidine, including those related to 2-(piperidin-1-yl)propan-1-one. This suggests a broad utility of these compounds in synthesizing a range of piperidine derivatives for diverse applications (Vardanyan, 2018).
Role in Pharmaceutical Patents
Habernickel (2001) explores the significance of azetidine, pyrrolidine, and piperidine derivatives in pharmaceutical patents. This reflects the importance of such compounds, including 2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, in developing novel pharmaceutical solutions (Habernickel, 2001).
Antimitotic Compound Structures
Research by Twamley et al. (2020) on azetidin-2-ones, with a focus on 1-(3,4,5-trimethoxyphenyl)azetidin-2-one cores, provides insights into the structural aspects of antimitotic compounds. This research can be extrapolated to understand the structural significance of related compounds like 2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one (Twamley et al., 2020).
Synthesis of Functionalized Piperazines
Dekeukeleire et al. (2012) describe the synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams from azetidin-2-ones, relevant to the discussion of 2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one. These compounds could be transformed into functionalized piperazines, indicating potential applications in synthesizing novel compounds (Dekeukeleire et al., 2012).
Discovery of Novel mGlu2 Receptor PAMs
Research by de Lucas et al. (2019) involved the identification of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones as novel compounds influencing the mGlu2 receptor. This study illustrates the potential of similar compounds, like 2-(azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one, in neurological research (de Lucas et al., 2019).
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(10-7-12-8-10)11(14)13-5-3-2-4-6-13/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQTHZBHCRWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



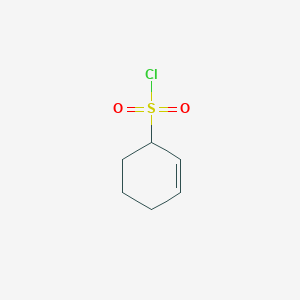



amine](/img/structure/B1411925.png)
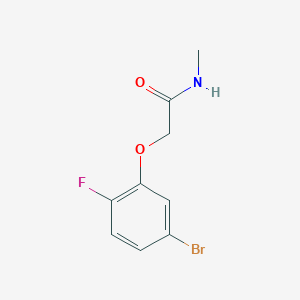
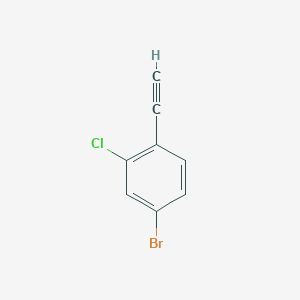

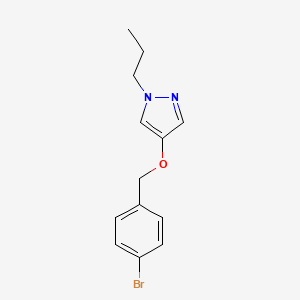
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1411933.png)
![2-Fluoro-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B1411934.png)

